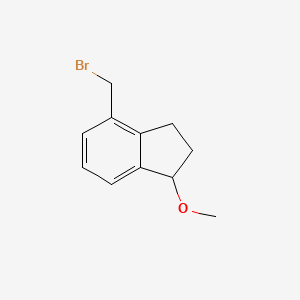

4-(Bromomethyl)-1-methoxyindane

Description

4-(Bromomethyl)-1-methoxyindane is a brominated indane derivative featuring a methoxy group at the 1-position and a bromomethyl substituent at the 4-position of the bicyclic framework. Indane, a fused bicyclo[4.3.0] system, provides structural rigidity, which influences the compound’s reactivity and applications in organic synthesis. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to its electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions. However, detailed toxicological and physicochemical data for this specific compound remain scarce in publicly available literature .

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

4-(bromomethyl)-1-methoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H13BrO/c1-13-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-4,11H,5-7H2,1H3 |

InChI Key |

HIEKQFGHZZJSLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC2=C(C=CC=C12)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on bromomethyl- and methoxy-substituted aromatic or bicyclic compounds, emphasizing structural, reactive, and safety-related differences.

Structural and Functional Analogues

Key analogues include:

4-(Bromomethyl)benzaldehyde (C₈H₇BrO): A benzaldehyde derivative with a bromomethyl substituent.

5-(Bromomethyl)-1-methoxynaphthalene : A naphthalene-based compound with substituents analogous to the target molecule.

1-Methoxyindane : The parent structure lacking the bromomethyl group.

Comparative Data Table

Key Research Findings

- Reactivity Differences : The aldehyde group in 4-(Bromomethyl)benzaldehyde renders it more reactive toward nucleophiles (e.g., Grignard reagents) compared to the methoxy group in this compound, which is electron-donating and stabilizes the aromatic system .

- Synthetic Utility : The indane scaffold’s rigidity may slow reaction kinetics in substitution reactions compared to planar aromatic systems like benzaldehyde derivatives.

- However, the indane derivative’s bicyclic structure may reduce volatility, mitigating inhalation risks relative to smaller aromatic analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.